4-methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-[2-(4-methoxyphenyl)ethylsulfamoyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-17-7-3-15(4-8-17)11-12-21-27(23,24)14-13-20-19(22)16-5-9-18(26-2)10-6-16/h3-10,21H,11-14H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIARLMBJXRMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.
Amidation: The 4-methoxybenzoyl chloride is then reacted with 2-(4-methoxyphenethyl)amine in the presence of a base such as triethylamine to form the intermediate amide.
Sulfamoylation: The intermediate amide is then reacted with sulfamoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfamides.
Scientific Research Applications
4-methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds from (Turk J Chem, 2020):
| Compound ID | Structure | Substituents (R1, R2) | Melting Point (°C) |
|---|---|---|---|
| 11 | 4-Methoxy-N-(2-sulfamoylethyl)benzamide | R1: 4-OCH₃; R2: H | 176–177 |
| 13 | N-(2-(N-(4-methoxyphenyl)sulfamoyl)ethyl)benzamide | R1: H; R2: 4-OCH₃ (phenyl) | 110–111 |
| Target | 4-Methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide | R1: 4-OCH₃; R2: 4-OCH₃ (phenethyl) | Not reported |
Structural Insights :
- Compound 11 lacks the phenethyl group, resulting in a simpler sulfamoyl-ethyl benzamide. Its higher melting point (176–177°C vs. 110–111°C for Compound 13) suggests increased crystallinity due to hydrogen bonding from the sulfamoyl group .
- Compound 13 replaces the phenethyl with a 4-methoxyphenyl group, reducing steric bulk but maintaining aromaticity. The lower melting point may reflect weaker intermolecular interactions .
Pharmacologically Relevant Analogues
Sigma Receptor-Targeting Benzamides ():
- Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA): Feature iodinated aromatic rings and piperidinyl groups.
- Comparison : The target compound lacks iodine but shares the benzamide core. Its 4-methoxyphenethyl group may mimic the lipophilic side chains of sigma ligands, suggesting possible receptor interaction.
Antifungal/Anticancer Benzamides ():
- 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide : Exhibits antifungal activity via sulfamoyl and heterocyclic moieties.
- Comparison : The target compound’s sulfamoyl group could similarly disrupt microbial enzymes, though its lack of imidazole may reduce potency.
Substituent Effects on Bioactivity
- Methoxy vs. Halogen Substituents: AMG5445 (: 4-methoxy-N-(trichloro-sulfanylethyl)benzamide) shows that methoxy groups enhance metabolic stability compared to nitro or bromo substituents (AMG2504, AMG7160).
Physicochemical and Spectral Properties
Melting Points and Solubility
- Target Compound : Expected to have moderate solubility in polar aprotic solvents (e.g., DMSO) due to sulfamoyl and methoxy groups. Melting point likely between 110–180°C, based on analogues.
- Spectral Data :
Biological Activity
4-Methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including methoxy and sulfamoyl groups, may confer distinct biological activities. This article reviews its biological activity, synthesis methods, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Formation of Intermediate Compounds : The synthesis begins with the reaction of 4-methoxybenzylamine with a sulfonyl chloride to create a sulfonamide intermediate.
- Final Product Formation : This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially involving:
- Enzyme Inhibition : The compound may inhibit certain enzymes, modulating biological pathways.
- Receptor Binding : It could bind to specific receptors, influencing cellular responses.
Anticancer Properties
Research has indicated that derivatives of benzamide compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : In studies comparing various derivatives, compounds similar to this compound showed IC50 values ranging from 1.2 µM to 5.3 µM against cell lines such as MCF-7 and HCT116, suggesting promising anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | HCT116 | 3.7 |
| Compound C | HEK 293 | 5.3 |
Antiviral Activity
A related study highlighted the antiviral effects of N-phenylbenzamide derivatives against Hepatitis B virus (HBV). Although this study did not focus directly on our compound, it suggests that structural analogs may possess similar antiviral properties by increasing intracellular levels of APOBEC3G, which inhibits HBV replication .
Antibacterial Activity
Certain analogs have demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 8 µM . This indicates potential applications in treating bacterial infections.
Case Studies
- Antiproliferative Effects : In a comparative study of various methoxy-substituted benzamides, significant antiproliferative activity was observed in low micromolar concentrations against multiple cancer cell lines .
- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that compounds similar to this compound could effectively inhibit key enzymes involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A multi-step approach is recommended, starting with the activation of the benzamide core via ethyl chloroformate in dichloromethane (DCM) with triethylamine as a base. Subsequent sulfamoylation using chlorosulfonic acid under controlled temperature (0–5°C) ensures minimal side reactions. Coupling with 4-methoxyphenethylamine in a THF/water (2:1) system at room temperature for 12 hours achieves yields up to 93%. Monitoring via TLC and optimizing stoichiometric ratios (e.g., 1.2 equivalents of sulfamoyl chloride) can enhance efficiency .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H-NMR and C-NMR (in DMSO-d6) confirm substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 10.2 ppm).
- FT-IR : Key peaks include C=O stretch (~1650 cm), S=O (~1350 cm), and N-H (~3300 cm).
- HPLC-MS : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H] at m/z 437.2) and purity (>95%) .
Q. How can researchers design in vitro assays to screen this compound for biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols (e.g., ATPase-Glo™). For antimicrobial studies, employ broth microdilution (CLSI guidelines) with MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC calculations using nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize conflicting data on this compound’s anticancer vs. antimicrobial efficacy?
- Methodological Answer : Compare derivatives with systematic modifications (e.g., methoxy → ethoxy, sulfamoyl → acetyl). For example:
| Derivative | Modification | Activity (IC, μM) |
|---|---|---|
| Parent | None | 12.3 (MCF-7) |
| Derivative A | Methoxy → Cl | 8.7 (MCF-7) |
| Derivative B | Sulfamoyl → Methyl | >50 (MCF-7) |
| Reduced activity in Derivative B suggests sulfamoyl is critical for target binding. Contradictions may arise from differential cell permeability or off-target effects, necessitating proteomics profiling (e.g., SILAC) . |
Q. What strategies resolve discrepancies in reported enzyme inhibition mechanisms?
- Methodological Answer : Combine kinetic assays (e.g., Lineweaver-Burk plots) with structural biology. Molecular docking (AutoDock Vina) against X-ray crystallography data (e.g., PDB ID 3ERT) can identify binding poses. Validate via site-directed mutagenesis of key residues (e.g., Lys101 in topoisomerase II) and surface plasmon resonance (SPR) to measure binding kinetics (k/k) .
Q. How can advanced analytical methods improve detection limits for this compound in complex matrices?
- Methodological Answer : Develop a UPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 μm) and gradient elution (0.1% formic acid in HO/acetonitrile). Use multiple reaction monitoring (MRM) transitions (e.g., m/z 437 → 154 for quantification). Validate sensitivity (LOQ ≤ 1 ng/mL) and specificity in plasma via matrix-matched calibration .
Q. What computational tools predict this compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer : Employ QSAR models (e.g., SwissADME, ProTox-II) to estimate LogP (~2.5), bioavailability (≥30%), and hERG inhibition risk. Molecular dynamics simulations (AMBER) over 100 ns can assess membrane permeability (e.g., P-gp substrate likelihood). Cross-validate with in vitro Caco-2 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
